4-Hydroxythiophene-3-carboxylic Acid: A Comprehensive Technical Guide on Structure, Reactivity, and Applications
4-Hydroxythiophene-3-carboxylic Acid: A Comprehensive Technical Guide on Structure, Reactivity, and Applications
Executive Summary & Introduction
In the landscape of modern drug discovery and advanced materials science, heterocyclic building blocks serve as the foundational architecture for novel therapeutics and functional polymers. 4-Hydroxythiophene-3-carboxylic acid (CAS: 50624-50-5) is a highly versatile, electron-rich thiophene derivative characterized by its unique "push-pull" electronic configuration.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore and monomer. The proximity of the electron-donating hydroxyl group (-OH) at the C4 position and the electron-withdrawing carboxylic acid (-COOH) at the C3 position creates a highly polarized π -system. This specific arrangement makes it an excellent bioisostere for salicylic acid in medicinal chemistry 1 and a tunable monomer for organic photovoltaics 2. This whitepaper deconstructs the physicochemical properties, self-validating synthetic workflows, and downstream applications of this critical compound.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of 4-hydroxythiophene-3-carboxylic acid is critical for predicting its behavior in both synthetic environments and biological assays. The sulfur heteroatom imparts greater polarizability and a different hydrogen-bonding profile compared to its benzene analog, altering its lipophilicity and pKa.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description | Causality & Impact on Application |
| IUPAC Name | 4-hydroxythiophene-3-carboxylic acid | Core nomenclature defining the substitution pattern. |
| CAS Number | 50624-50-5 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C5H4O3S | Dictates the exact mass for mass spectrometry (MS) validation. |
| Molecular Weight | 144.15 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |
| SMILES String | OC(=O)C1=CSC=C1O | Utilized for computational modeling and cheminformatics. |
| Electronic Nature | Push-Pull π -System | The -OH donates electron density; -COOH withdraws it, activating C2/C5 for electrophilic attack. |
Data aggregated from established chemical inventories and computational databases3.
Synthetic Methodologies & Workflows
Direct functionalization of the thiophene core to achieve the 3,4-substitution pattern is sterically and electronically challenging. Therefore, the most robust synthetic route involves the construction of the thiophene ring via a multicomponent Gewald-type reaction to yield an ester precursor, such as Ethyl 4-hydroxythiophene-3-carboxylate (CAS: 1006-44-6) 4, followed by targeted saponification.
Self-Validating Protocol: Base-Catalyzed Ester Hydrolysis
To ensure scientific integrity, this protocol is designed as a self-validating system . Every critical phase includes an In-Process Control (IPC) to verify the mechanistic success before proceeding, minimizing downstream failures.
Rationale for Reagent Selection: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation strongly coordinates with the heteroatoms (oxygen of the ester and sulfur of the thiophene), accelerating the hydrolysis of the electronically deactivated ester while minimizing side reactions.
Step-by-Step Methodology:
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Reaction Setup (Solvent Optimization):
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Dissolve 1.0 equivalent of Ethyl 4-hydroxythiophene-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.
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Causality: The lipophilic ester requires THF for solubility, while water is necessary to solubilize the LiOH. Methanol acts as a bridging solvent to create a homogeneous monophasic system, ensuring uniform reaction kinetics.
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Deprotonation & Hydrolysis:
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Add 3.0 equivalents of LiOH·H₂O.
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Causality: The 4-hydroxyl group is highly acidic (pKa ~8) and will immediately consume one equivalent of base to form a thiophenoxide anion. The excess base is required to drive the ester hydrolysis.
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Heat the mixture to 60°C for 3 hours.
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In-Process Control (IPC 1 - TLC Verification):
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Monitor via Thin Layer Chromatography (TLC) using 70:30 Hexane/Ethyl Acetate.
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Validation: The reaction is complete when the high- Rf ester spot completely disappears, replaced by a baseline spot (the highly polar dianion salt).
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Quenching & Precipitation (Critical Temperature Control):
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Cool the reaction mixture to 0°C using an ice bath. Carefully acidify dropwise with 1M HCl until the pH reaches 2.5.
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Causality: Electron-rich heterocyclic carboxylic acids are highly susceptible to protodecarboxylation. Maintaining a temperature of 0°C during acidification suppresses this degradation pathway.
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Validation (IPC 2): Use a calibrated pH meter. The precipitation of the neutral 4-hydroxythiophene-3-carboxylic acid will occur precisely as the pH drops below its pKa (~4.0).
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Isolation & Final Verification:
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Extract the aqueous suspension with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Validation (IPC 3): Confirm structural integrity via ¹H-NMR (DMSO- d6 ). Look for the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the retention of the two aromatic thiophene protons.
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Synthetic workflow for 4-hydroxythiophene-3-carboxylic acid via self-validating ester hydrolysis.
Applications in Drug Discovery & Materials Science
Medicinal Chemistry: NF-κB Pathway Modulation
4-Hydroxythiophene-3-carboxylic acid serves as a critical bioisosteric core in the development of anti-inflammatory and antineoplastic agents. Specifically, it has been utilized in the synthesis of complex carboxamides that act as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway 5.
By replacing a standard benzoic acid moiety with the thiophene core, researchers can alter the dihedral angle of the resulting amide bond and modify the hydrogen-bond donor/acceptor distances. This structural tuning enhances the binding affinity to the IKK (IκB kinase) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines.
Mechanism of action for 4-HT3CA derivatives in NF-κB pathway modulation.
Materials Science: Organic Photovoltaics (OPVs)
Beyond pharmaceuticals, 4-hydroxythiophene-3-carboxylic acid is heavily evaluated in the computational design of optimal organic photovoltaic materials. In the synthesis of π -conjugated copolymers, the thiophene backbone provides the necessary charge mobility and conductivity. The push-pull nature of the hydroxyl and carboxyl substituents allows materials scientists to finely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, optimizing the bandgap for maximum solar energy conversion efficiency 2.
Conclusion
4-Hydroxythiophene-3-carboxylic acid is far more than a simple heterocyclic intermediate; it is a highly tunable pharmacophore and functional monomer. By understanding the causality behind its chemical reactivity—specifically its susceptibility to decarboxylation and its push-pull electronic nature—scientists can successfully navigate its synthesis using self-validating protocols. Whether deployed as a bioisostere to modulate the NF-κB pathway or polymerized for next-generation solar cells, this compound remains a cornerstone of advanced chemical application.
References
- Molaid Chemical Database - 4-hydroxy-thiophene-3-carboxylic acid - CAS 50624-50-5 Properties & Identifiers.
- The Journal of Physical Chemistry C (ACS Publications) - Computational Design and Selection of Optimal Organic Photovoltaic Materials.
- ChemicalBook - 4-hydroxythiophene-3-carboxylic acid | 50624-50-5 Information.
- EvitaChem - Ethyl 4-hydroxythiophene-3-carboxylate (EVT-3182036) | 1006-44-6 Synthesis & Reactivity.
- Google Patents (US8629164B2) - Inhibitors of NF-κB.
